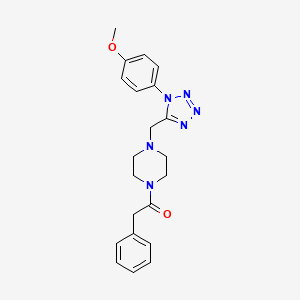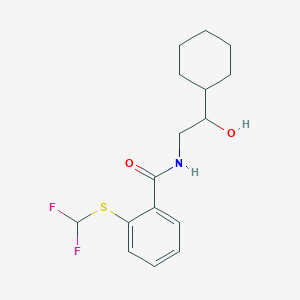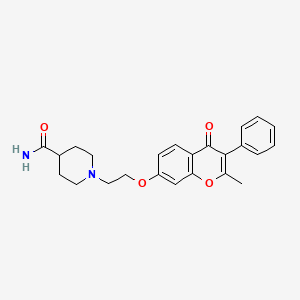
1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H26N2O4 and its molecular weight is 406.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds with chromene cores have been synthesized and evaluated for their biological properties. For instance, novel compounds incorporating the chromene structure have shown antibacterial activity against several bacteria, highlighting their potential as antimicrobial agents. The synthesis involves key intermediates like ethyl 2-oxo-2H-chromene-3-carboxylate, indicating the versatility of chromene derivatives in creating biologically active molecules (C. K. Ramaganesh et al., 2010).
Anticancer and Cytotoxic Activities
Chromene derivatives have also been explored for their anticancer properties. Synthesis of compounds like substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles has shown anti-proliferative activities against human breast cancer cell lines, indicating the potential of chromene derivatives in cancer therapy (I. Parveen et al., 2017).
Enzyme Inhibition and Therapeutic Applications
Certain chromene derivatives have been identified as inhibitors of soluble epoxide hydrolase, a target for various diseases. The compounds' synthesis and evaluation demonstrate the potential for therapeutic applications in disease models, showcasing the functional diversity of chromene-based compounds (R. Thalji et al., 2013).
Chemosensors
Chromene derivatives have been synthesized for use as chemosensors. For example, a compound was developed for the selective detection of Cu2+ and H2PO4− ions, demonstrating the utility of chromene-based molecules in analytical chemistry (Xianjiao Meng et al., 2018).
Analgesic Effects
Novel chromene derivatives acting as δ-opioid agonists have shown analgesic effects in mouse models, highlighting the potential of these compounds in pain management (S. Chaudhari et al., 2013).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 2-methyl-4-oxo-3-phenyl-4h-chromen-7-yl acetate , have been used in early discovery research
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other chromen derivatives
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. It is known that similar compounds, such as baicalin, a key flavonoid found in the roots of scutellaria baicalensis, have anti-oxidative, anti-inflammatory, antitumor and anti-apoptotic activities . These activities suggest that the compound could potentially affect pathways related to inflammation, oxidative stress, and apoptosis.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the potential anti-oxidative, anti-inflammatory, antitumor and anti-apoptotic activities of similar compounds , it is possible that this compound could have similar effects
Eigenschaften
IUPAC Name |
1-[2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-16-22(17-5-3-2-4-6-17)23(27)20-8-7-19(15-21(20)30-16)29-14-13-26-11-9-18(10-12-26)24(25)28/h2-8,15,18H,9-14H2,1H3,(H2,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBCVSAVHBXGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCC(CC3)C(=O)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

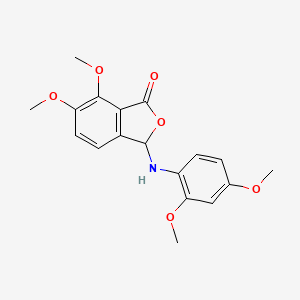
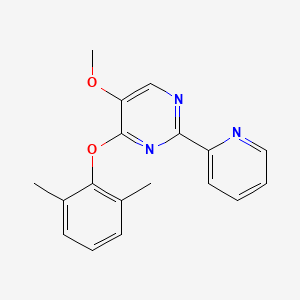
![N-(4-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2474764.png)
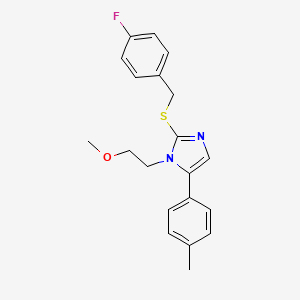
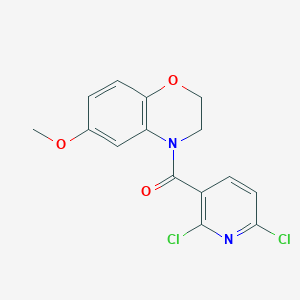
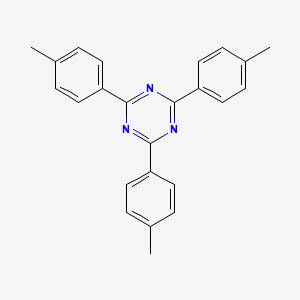
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474771.png)
![1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2474772.png)
![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474773.png)

![(4-Cyclohexylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone](/img/structure/B2474776.png)

